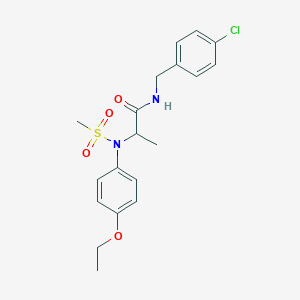![molecular formula C24H24N2O5 B3981179 N-{2,5-dimethoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B3981179.png)
N-{2,5-dimethoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide
Vue d'ensemble
Description
N-{2,5-dimethoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide, also known as DPA-714, is a chemical compound that has been widely researched for its potential use in the field of nuclear medicine. It is a selective ligand for the translocator protein (TSPO), which is present in the outer mitochondrial membrane of cells. TSPO is implicated in various physiological processes, including inflammation, apoptosis, and steroidogenesis.
Mécanisme D'action
N-{2,5-dimethoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide binds selectively to TSPO, which is upregulated in various pathological conditions, including neuroinflammation, neurodegeneration, and cancer. TSPO is involved in the transport of cholesterol across the mitochondrial membrane and the regulation of mitochondrial function. This compound binds to TSPO with high affinity and specificity, allowing for the visualization and quantification of TSPO expression in vivo using PET imaging.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and good pharmacokinetic properties in animal models. It is rapidly cleared from the body and does not accumulate in tissues. This compound has been shown to cross the blood-brain barrier and accumulate in areas of TSPO upregulation, allowing for the detection of neuroinflammation and neurodegeneration. It has also been shown to accumulate in tumors and areas of inflammation, allowing for the detection and monitoring of cancer and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2,5-dimethoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide has several advantages as a radiotracer for PET imaging. It has high affinity and specificity for TSPO and can be used to visualize and quantify TSPO expression in vivo. It has minimal toxicity and good pharmacokinetic properties, making it suitable for use in humans. However, this compound has some limitations, including its relatively short half-life (approximately 2 hours) and the need for specialized PET imaging equipment. It also requires the use of a cyclotron or other radioactive isotope production facility, which may limit its availability.
Orientations Futures
There are several future directions for the research and development of N-{2,5-dimethoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide. One area of interest is the development of new synthetic methods for this compound and related compounds that may have improved pharmacokinetic properties or higher affinity for TSPO. Another area of interest is the use of this compound in the diagnosis and monitoring of other diseases, such as autoimmune disorders and infectious diseases. Additionally, the development of new imaging techniques that can detect TSPO expression in vivo using non-invasive methods, such as magnetic resonance imaging (MRI), may expand the clinical applications of this compound. Finally, the use of this compound in combination with other imaging agents or therapeutic agents may lead to new insights into the pathophysiology of various diseases and the development of new treatments.
Applications De Recherche Scientifique
N-{2,5-dimethoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide has been extensively studied for its potential use in the field of nuclear medicine. It has been used as a radiotracer for positron emission tomography (PET) imaging of TSPO expression in various diseases, including neurodegenerative disorders, cancer, and inflammation. PET imaging with this compound has shown promising results in the diagnosis and monitoring of diseases such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and glioma. It has also been used to study the role of TSPO in inflammation and immune response.
Propriétés
IUPAC Name |
N-[2,5-dimethoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-16(31-18-12-8-5-9-13-18)23(27)25-19-14-22(30-3)20(15-21(19)29-2)26-24(28)17-10-6-4-7-11-17/h4-16H,1-3H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJQYRVYBCOWAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C(=C1)OC)NC(=O)C2=CC=CC=C2)OC)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3981106.png)


![2-(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3981121.png)

![5-[4-(benzyloxy)benzylidene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3981134.png)
![4-{4-ethyl-6-[4-(ethylsulfonyl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B3981141.png)
![N-[(6-methoxypyridin-3-yl)methyl]-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B3981158.png)
![N-{2-[(2-fluorobenzyl)thio]phenyl}-2-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B3981164.png)
![N-{2-[4-(4-tert-butylbenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B3981168.png)
![2-({[3-(2-chlorophenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid](/img/structure/B3981171.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3981177.png)

